molecular formula C22H16ClN5O3S B2515843 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872199-28-5

3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2515843
CAS No.: 872199-28-5
M. Wt: 465.91
InChI Key: NOXQUCLVADJYOD-UHFFFAOYSA-N
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Description

This compound (CAS: 872199-28-5) features a triazolo[1,5-a]quinazoline core substituted with a 4-chlorophenylsulfonyl group at position 3 and a 4-methoxyphenylamine moiety at position 4. Its molecular formula is C23H17ClN5O3S, with a molecular weight of 481.93 g/mol.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-4-2-3-5-19(18)28-21(25-20)22(26-27-28)32(29,30)17-12-6-14(23)7-13-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXQUCLVADJYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazolinone family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical formula is C26H24ClN5O4SC_{26}H_{24}ClN_{5}O_{4}S with a molecular weight of 538.029 g/mol. It features a triazole ring fused to a quinazoline moiety, which is known for various pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains. The results indicated:

  • Strong Activity : Against Salmonella typhi and Bacillus subtilis.
  • Moderate Activity : Observed against other strains such as Escherichia coli and Staphylococcus aureus.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Salmonella typhi8
Bacillus subtilis16
Escherichia coli32
Staphylococcus aureus64

Enzyme Inhibition

The compound also demonstrated notable enzyme inhibition properties:

  • Acetylcholinesterase (AChE) : Strong inhibitory activity was recorded with an IC50 value of 2.14±0.0032.14\pm 0.003 µM, indicating potential for use in treating conditions like Alzheimer's disease.
  • Urease Inhibition : Several derivatives exhibited strong urease inhibitory activity, with some compounds showing IC50 values significantly lower than the standard reference thiourea (IC50 = 21.25 µM).

Table 2 provides IC50 values for urease inhibition:

Compound IDIC50 (µM)
Compound 7l2.14
Compound 7m0.63
Compound 7n2.17
Compound 7o1.13

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following insights were derived from various studies:

  • Substituent Effects : The presence of the chlorophenyl and methoxy groups significantly enhances the antimicrobial activity.
  • Triazole Ring Influence : The triazole moiety contributes to the overall stability and interaction with biological targets.
  • Docking Studies : Molecular docking simulations indicated favorable interactions with amino acids in target enzymes, suggesting a mechanism for its inhibitory effects.

Case Studies

A study conducted on similar quinazolinone derivatives highlighted their potential in treating tuberculosis by inhibiting Mycobacterium tuberculosis thymidylate kinase. Although the compound did not show direct cytotoxicity against human fibroblast cells (MRC-5), it displayed promising antimycobacterial activity.

Comparison with Similar Compounds

Structural Variations in the Sulfonyl Group

Modifications to the sulfonyl substituent significantly alter electronic and steric properties:

Compound Name Sulfonyl Group Molecular Weight (g/mol) Key Properties Reference
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)... (Target) 4-Chlorophenyl 481.93 Moderate lipophilicity, polar
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)... 2,5-Dimethylphenyl 457.55 Increased steric bulk, hydrophobic
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)... Phenyl 447.50* Reduced polarity, lower reactivity
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)... Phenyl 494.97 Chlorine enhances electronegativity

*Calculated based on molecular formula.

Key Findings :

  • Phenylsulfonyl derivatives (e.g., ) exhibit reduced steric hindrance but may lack the electron-withdrawing effects of chlorine, impacting binding affinity .

Variations in the Amine Substituent

The amine group at position 5 influences solubility and target interactions:

Compound Name Amine Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Relevance Reference
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)... (Target) 4-Methoxyphenyl 481.93 Not reported Enhanced solubility via methoxy
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methylbenzyl)... 4-Methylbenzyl 463.94 Not reported Increased hydrophobicity
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)... 4-Ethoxyphenyl 447.50* Not reported Bulkier alkoxy group; lower solubility
3-[(4-Chlorophenyl)sulfonyl]-N-(3-fluorophenyl)... 3-Fluorophenyl ~465.92* Not reported Electronegative fluorine enhances stability

*Estimated based on molecular formula.

Key Findings :

  • The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to hydrophobic 4-methylbenzyl analogs .
  • Fluorophenyl substituents () may enhance metabolic stability due to fluorine’s electronegativity but reduce solubility .

Core Structure Modifications

Replacing the quinazoline core with pyrimidine alters pharmacokinetic profiles:

Compound Name Core Structure Key Functional Groups Biological Activity Reference
N-(4-Methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 4-Methoxyphenyl, phenyl Anti-tubercular (MIC: 0.5 µg/mL)
Target Compound Triazolo[1,5-a]quinazoline 4-Chlorophenylsulfonyl, 4-methoxyphenyl Not explicitly reported

Key Findings :

  • Triazolo[1,5-a]pyrimidines () demonstrate confirmed anti-tubercular activity, suggesting the quinazoline core in the target compound may offer distinct target selectivity .

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